Cas no 66684-60-4 (1,2-Difluoro-3-methoxy-4-nitrobenzene)

1,2-Difluoro-3-methoxy-4-nitrobenzene is a fluorinated aromatic compound featuring a nitro group and a methoxy substituent on a benzene ring. Its unique structure makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and specialty materials. The presence of fluorine atoms enhances its reactivity and stability, facilitating selective functionalization in cross-coupling reactions. The nitro group offers versatility for further transformations, such as reduction to amines or nucleophilic aromatic substitution. This compound is characterized by high purity and consistent performance, making it suitable for precision applications in research and industrial processes. Proper handling is advised due to its potential reactivity.
1,2-Difluoro-3-methoxy-4-nitrobenzene structure
66684-60-4 structure
Product Name:1,2-Difluoro-3-methoxy-4-nitrobenzene
CAS No:66684-60-4
MF:C7H5F2NO3
MW:189.116308927536
MDL:MFCD03840468
CID:499761
PubChem ID:2782754
Update Time:2025-05-19

1,2-Difluoro-3-methoxy-4-nitrobenzene Chemical and Physical Properties

Names and Identifiers

    • 2,3-Difluoro-6-nitroanisole
    • 1,2-Difluoro-3-methoxy-4-nitrobenzene
    • 1,2-DIFLUORO-3-METHOXY-4-NITRO-BENZENE
    • Benzene,1,2-difluoro-3-methoxy-4-nitro-
    • 3,4-difluoro-2-methoxy-1-nitrobenzene
    • Benzene, 1,2-difluoro-3-methoxy-4-nitro-
    • 2,3-Difluoro-6-nitro-anisole
    • PubChem4112
    • KSC495S3R
    • BCWRUHXLSHZAEA-UHFFFAOYSA-N
    • SBB090895
    • VZ22241
    • TRA0054762
    • AM62538
    • AS01391
    • AB16448
    • DTXSID70382269
    • CS-W003124
    • AC-1947
    • A1768
    • AKOS006227985
    • AKOS015967720
    • SCHEMBL521184
    • FT-0647725
    • 1,2,3-Trifluoro-4-methoxy-5-nitrobenzene;
    • FT-0641090
    • SY016476
    • 1,2-difluoro-3-(methyloxy)-4-nitrobenzene
    • 1,2-bis(fluoranyl)-3-methoxy-4-nitro-benzene
    • A835523
    • DS-12824
    • 66684-60-4
    • MFCD03840468
    • 2,3-Difluoro-6-nitroanisole;1,2-Difluoro-3-methoxy-4-nitro-benzene
    • DB-024206
    • MDL: MFCD03840468
    • Inchi: 1S/C7H5F2NO3/c1-13-7-5(10(11)12)3-2-4(8)6(7)9/h2-3H,1H3
    • InChI Key: BCWRUHXLSHZAEA-UHFFFAOYSA-N
    • SMILES: FC1=C(C=CC(=C1OC)[N+](=O)[O-])F

Computed Properties

  • Exact Mass: 189.02400
  • Monoisotopic Mass: 189.024
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 197
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 55
  • XLogP3: 1.9

Experimental Properties

  • Density: 1.414±0.06 g/cm3 (20 ºC 760 Torr),
  • Boiling Point: 259.0±35.0 ºC (760 Torr),
  • Flash Point: 110.4±25.9 ºC,
  • Refractive Index: 1.502
  • Solubility: Very slightly soluble (0.21 g/l) (25 º C),
  • PSA: 55.05000
  • LogP: 2.40480

1,2-Difluoro-3-methoxy-4-nitrobenzene Security Information

1,2-Difluoro-3-methoxy-4-nitrobenzene Customs Data

  • HS CODE:2909309090
  • Customs Data:

    China Customs Code:

    2909309090

    Overview:

    2909309090 Other aromatic ethers and their halogenated derivatives\sulfonation\Nitrated derivative(Including nitrosative derivatives).Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:5.5%.general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2909309090 other aromatic ethers and their halogenated, sulphonated, nitrated or nitrosated derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%

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Additional information on 1,2-Difluoro-3-methoxy-4-nitrobenzene

1,2-Difluoro-3-methoxy-4-nitrobenzene (CAS No: 66684-60-4)

The compound 1,2-Difluoro-3-methoxy-4-nitrobenzene (CAS No: 66684-60-4) is a highly specialized aromatic compound with a unique combination of functional groups. This compound has garnered significant attention in the fields of organic chemistry, materials science, and pharmacology due to its versatile properties and potential applications. The structure of this compound consists of a benzene ring substituted with fluorine atoms at positions 1 and 2, a methoxy group at position 3, and a nitro group at position 4. These substituents contribute to its distinct chemical reactivity and physical properties.

The synthesis of 1,2-Difluoro-3-methoxy-4-nitrobenzene involves a series of carefully controlled reactions. Typically, the starting material is fluorobenzene, which undergoes nitration to introduce the nitro group. Subsequent methylation and fluorination steps are then performed to achieve the desired substitution pattern. Recent advancements in catalytic methods have enabled more efficient and selective synthesis pathways, reducing production costs and minimizing environmental impact.

One of the most notable applications of this compound is in the field of materials science. Researchers have explored its use as a precursor for advanced polymers and high-performance composites. The presence of electron-withdrawing groups like nitro and fluorine enhances the thermal stability and mechanical strength of materials derived from this compound. For instance, studies published in Advanced Materials have demonstrated its potential in creating lightweight yet durable polymers for aerospace applications.

In pharmacology, 1,2-Difluoro-3-methoxy-4-nitrobenzene has shown promise as an intermediate in drug synthesis. Its ability to undergo various nucleophilic aromatic substitutions makes it a valuable building block for constructing bioactive molecules. Recent research highlighted in Nature Communications has revealed its role in developing novel anti-inflammatory agents with improved bioavailability and reduced side effects.

The environmental impact of this compound has also been a topic of interest. Due to its stability under standard conditions, it exhibits low toxicity to aquatic organisms when properly managed. However, improper disposal can lead to contamination risks. To address this, scientists have developed innovative waste management techniques that utilize microbial degradation or advanced oxidation processes to break down the compound safely.

From an analytical perspective, the characterization of 1,2-Difluoro-3-methoxy-4-nitrobenzene relies on modern spectroscopic methods such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). These techniques provide detailed insights into its molecular structure and purity. For example, high-resolution MS has been instrumental in confirming the exact mass and molecular formula of the compound.

In conclusion, 1,2-Difluoro-3-methoxy-4-nitrobenzene (CAS No: 66684-60-4) stands as a testament to the ingenuity of modern organic chemistry. Its diverse applications across multiple disciplines underscore its importance as both a research tool and an industrial material. As ongoing research continues to uncover new potentials for this compound, it is poised to play an even greater role in shaping future technological advancements.

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